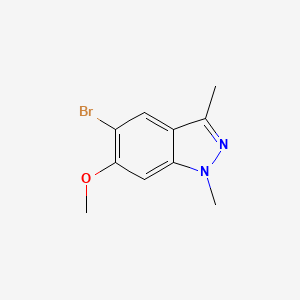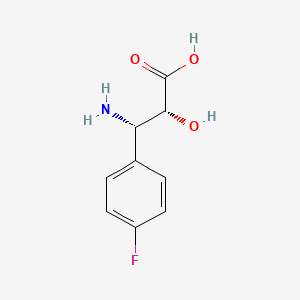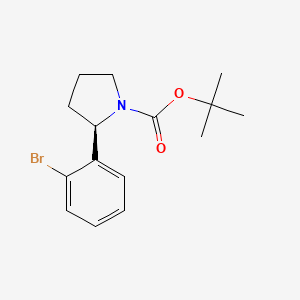
(R)-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring and a tert-butyl ester group at the carboxylate position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate may involve large-scale reactions using automated reactors. The process includes:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.
Oxidation Reactions: Oxidation can be used to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce dehalogenated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Asymmetric Synthesis: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Pharmaceutical Research: The compound serves as an intermediate in the synthesis of potential drug candidates.
Material Science: It is utilized in the development of novel materials with specific properties.
Catalysis: The compound is employed as a ligand in catalytic reactions to enhance selectivity and efficiency.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues, while the pyrrolidine ring can form hydrogen bonds with polar groups. These interactions facilitate the compound’s binding to enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate: The enantiomer of the compound with similar properties but different stereochemistry.
tert-Butyl 2-(2-chlorophenyl)pyrrolidine-1-carboxylate: A similar compound with a chlorine atom instead of bromine.
tert-Butyl 2-(2-fluorophenyl)pyrrolidine-1-carboxylate: A fluorinated analog with different electronic properties.
Uniqueness
®-tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the bromophenyl group, which imparts distinct reactivity and binding characteristics. These features make it a valuable compound in asymmetric synthesis and various research applications.
Eigenschaften
Molekularformel |
C15H20BrNO2 |
|---|---|
Molekulargewicht |
326.23 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-(2-bromophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-10-6-9-13(17)11-7-4-5-8-12(11)16/h4-5,7-8,13H,6,9-10H2,1-3H3/t13-/m1/s1 |
InChI-Schlüssel |
RNZCQSVBUGGMJB-CYBMUJFWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC=CC=C2Br |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


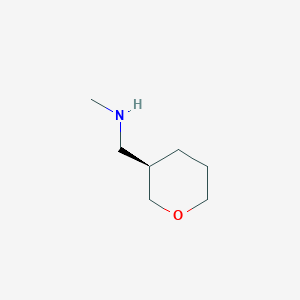

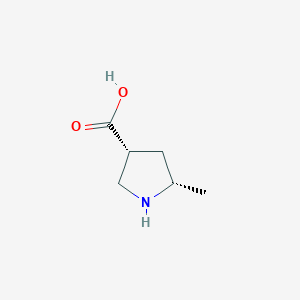
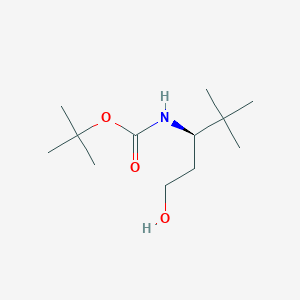
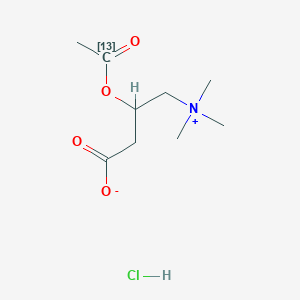

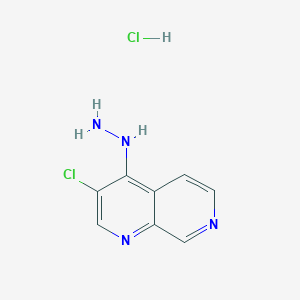
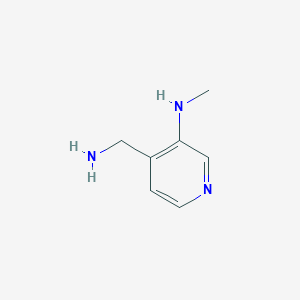
![Ethyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B15222159.png)
![(Z)-2-((3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15222164.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine](/img/structure/B15222170.png)
